molecular formula C8H12O B13495540 6-Methylspiro[3.3]heptan-1-one

6-Methylspiro[3.3]heptan-1-one

Cat. No.: B13495540
M. Wt: 124.18 g/mol
InChI Key: GAVHFDIGRBTDFX-UHFFFAOYSA-N
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Description

6-Methylspiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylspiro[3.3]heptan-1-one can be achieved through several methods. One common approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

6-Methylspiro[3.3]heptan-1-one has several applications in scientific research:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals.

    Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 6-Methylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A similar spirocyclic compound without the methyl group.

    Spiro[3.4]octan-1-one: A larger spirocyclic compound with an additional carbon in the ring structure.

Uniqueness

6-Methylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and binding properties. This makes it distinct from other spirocyclic compounds and valuable for specific applications in research and industry.

Biological Activity

6-Methylspiro[3.3]heptan-1-one is a bicyclic organic compound characterized by its unique spiro structure, which connects two cyclohexane-like rings. Its molecular formula is C7H10OC_7H_{10}O, and it features a ketone functional group that significantly influences its chemical reactivity and biological properties. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's unique spiro configuration imparts strain to the molecule, which can enhance its reactivity and interactions with biological macromolecules. The presence of the ketone group allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Property Value
Molecular FormulaC7H10OC_7H_{10}O
Molecular Weight110.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

This compound can be synthesized through several methods, often involving cyclization reactions of appropriate precursors under controlled conditions. A notable synthetic route includes the reaction of a suitable ketone with cyclopropane derivatives in the presence of strong bases, leading to high yields of the desired product .

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in interactions with biomolecules such as enzymes and receptors. These interactions can lead to various biochemical effects, making it a subject of ongoing research in pharmacology and medicinal chemistry.

Potential Therapeutic Applications

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity : The compound is being explored for its ability to inhibit microbial growth, which could have implications for developing new antimicrobial agents .
  • Chemical Building Block : Its unique structure makes it valuable as a building block in organic synthesis and medicinal chemistry .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The spiro structure allows for unique conformational flexibility that may facilitate binding to various receptors or enzymes, influencing metabolic pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis Study : A novel approach was developed for synthesizing spiro[3.3]heptan-1-ones via strain-relocating reactions, demonstrating high regio- and stereospecificity . This method has potential applications in creating biologically relevant molecules.
  • Biological Evaluation : Investigations into the compound's interactions with enzymes have shown promising results in modulating enzymatic activity, indicating potential roles in drug development .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methylspiro[3.3]heptan-7-one

InChI

InChI=1S/C8H12O/c1-6-4-8(5-6)3-2-7(8)9/h6H,2-5H2,1H3

InChI Key

GAVHFDIGRBTDFX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CCC2=O

Origin of Product

United States

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